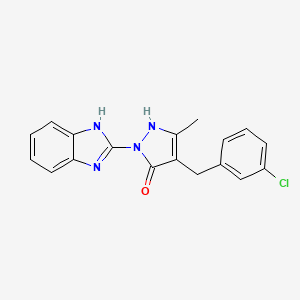
N-ethyl-1-(furan-2-ylcarbonyl)-N-phenylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidinecarboxamides. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a furylcarbonyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and suitable catalysts.
Attachment of the Furylcarbonyl Moiety: The furylcarbonyl group is attached through an acylation reaction, using furylcarbonyl chloride and a base such as triethylamine.
Final Coupling: The final step involves coupling the N-ethyl group to the piperidine ring, typically through an alkylation reaction using ethyl halides.
Industrial Production Methods
Industrial production of N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and furylcarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.
相似化合物的比较
Similar Compounds
N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE: shares structural similarities with other piperidinecarboxamides and furylcarbonyl derivatives.
N-PHENYL-4-PIPERIDINECARBOXAMIDE: Lacks the furylcarbonyl group, resulting in different chemical and biological properties.
N-ETHYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE: Lacks the phenyl group, affecting its overall activity and applications.
Uniqueness
The uniqueness of N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
N-ethyl-1-(furan-2-carbonyl)-N-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N2O3/c1-2-21(16-7-4-3-5-8-16)18(22)15-10-12-20(13-11-15)19(23)17-9-6-14-24-17/h3-9,14-15H,2,10-13H2,1H3 |
InChI 键 |
PCCMGRJWVUXKNS-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,6-dimethylpyrimidin-2-yl)-4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzenesulfonamide](/img/structure/B14939738.png)
![3-cyclopropyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14939740.png)
![4-Chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B14939744.png)
![1'',3''-Dibenzyl-6',6'-dimethyl-5',6'-dihydrodispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B14939759.png)
![4-(4-bromophenyl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B14939766.png)

![1-(1-Azepanyl)-2-{[6-(2-pyridyl)-3-pyridazinyl]sulfanyl}-1-ethanone](/img/structure/B14939786.png)

![N-[4-(acetylamino)phenyl]-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14939793.png)
![5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14939797.png)
![5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14939810.png)

![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B14939827.png)
![1-{(2S)-2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-butyn-1-one](/img/structure/B14939830.png)
